Vasopressin Dimer (parallel) (TFA) is a synthetic, intermolecularly disulfide-linked homodimer of arginine vasopressin (AVP) featuring a specific 1,1',6,6'-linkage. Unlike naturally occurring monomeric AVP, which possesses a single intramolecular disulfide bridge, this parallel dimer presents two active cyclic domains and aligned C-terminal tails. It functions as a pan-agonist across the vasopressin and oxytocin receptor family, activating V1aR, V1bR, V2R, and OTR . Supplied as a trifluoroacetate (TFA) salt, it is engineered for high solubility and stability in in vitro pharmacological profiling, structural biology, and GPCR dimerization studies, offering a distinct spatial geometry that is critical for specialized receptor engagement compared to its anti-parallel counterpart [1].
Substituting the parallel dimer with monomeric AVP or the anti-parallel dimer fundamentally alters the ligand-receptor interaction model and invalidates comparative assays. Monomeric AVP cannot simultaneously engage two binding sites, rendering it ineffective for probing GPCR homodimerization or bivalent activation kinetics . Furthermore, substituting with the anti-parallel (1,6',6,1'-linked) dimer reverses the orientation of the second pharmacophore, which can drastically reduce binding avidity to parallel-aligned receptor dimers and alter downstream G-protein coupling efficacy [1]. Finally, utilizing crude mixtures of dimers or non-TFA salts often leads to unpredictable solubility and aggregation in DMSO-based stock solutions, compromising assay reproducibility and dose-response accuracy in procurement-scale screening [2].
The 1,1',6,6'-disulfide linkage of the parallel dimer ensures that both Pro-Arg-Gly-NH2 C-terminal sequences project in the same direction. This parallel geometry is structurally required to simultaneously engage the orthosteric binding sites of GPCR homodimers (such as V1aR or V2R dimers) without inducing severe steric strain . In contrast, the anti-parallel dimer (1,6',6,1'-linkage) projects the binding domains in opposite directions, which can hinder simultaneous bivalent engagement on cell surfaces. For researchers targeting receptor oligomers, the parallel topology provides the correct spatial distance and orientation to maximize avidity.
| Evidence Dimension | C-terminal tail projection angle and bivalent engagement suitability |
| Target Compound Data | Parallel alignment (1,1',6,6' linkage) allowing simultaneous dual-receptor engagement |
| Comparator Or Baseline | Anti-parallel dimer (1,6',6,1' linkage) with opposing tail projection |
| Quantified Difference | Optimized spatial geometry for GPCR homodimer binding vs. sterically restricted anti-parallel binding |
| Conditions | In vitro structural modeling and bivalent receptor binding assays |
Procuring the parallel dimer is essential for assays specifically designed to probe or target GPCR homodimerization, where spatial alignment of the ligand dictates binding success.
Monomeric vasopressin is rapidly degraded in serum and tissue homogenates by cystinyl aminopeptidases (vasopressinases), which cleave the N-terminal Cys-Tyr bond. The intermolecular 1,1',6,6'-disulfide knot of the parallel dimer introduces significant steric hindrance around this cleavage site [1]. Consequently, the dimer exhibits a substantially prolonged half-life in biological matrices compared to the monomer, maintaining active concentrations over extended incubation periods. This stability is critical for long-term cell-based assays or in vivo pharmacokinetic studies where monomeric AVP would require continuous infusion or repeated dosing.
| Evidence Dimension | Resistance to N-terminal enzymatic cleavage |
| Target Compound Data | High steric hindrance at the Cys1-Cys1' linkage |
| Comparator Or Baseline | Monomeric AVP (highly susceptible to vasopressinase) |
| Quantified Difference | Extended assay half-life and reduced degradation rate |
| Conditions | Serum or tissue homogenate incubation assays |
Buyers conducting prolonged cell signaling assays or in vivo studies must select the dimer to avoid rapid signal degradation caused by endogenous peptidases.
The presence of the trifluoroacetate (TFA) counterion in this formulation significantly enhances the compound's solubility in standard laboratory solvents, including DMSO and low-pH aqueous buffers [1]. Peptides with multiple disulfide bonds and hydrophobic residues often suffer from aggregation or plasticware adsorption when formulated as free bases. The TFA salt ensures rapid dissolution to clear 1 mM or 5 mM stock solutions, minimizing material loss and ensuring that the nominal concentration matches the actual dissolved concentration. This translates to highly reproducible dose-response curves across multiple assay plates.
| Evidence Dimension | Stock solution solubility and concentration fidelity |
| Target Compound Data | TFA salt (rapid dissolution in DMSO/aqueous buffers up to 5+ mM) |
| Comparator Or Baseline | Peptide free base (prone to aggregation and adsorption) |
| Quantified Difference | Maximized active concentration delivery and minimized handling loss |
| Conditions | Preparation of concentrated stock solutions for high-throughput screening |
Selecting the TFA salt form guarantees reliable, reproducible dosing in high-throughput or sensitive cell-based assays by preventing peptide aggregation.
Given its 1,1',6,6'-parallel linkage, this dimer is specifically engineered for structural biology and pharmacological assays investigating the dimerization of V1a, V1b, V2, and oxytocin receptors. It serves as a precise molecular tool to stabilize receptor homodimers, allowing researchers to map bivalent binding kinetics and receptor cross-talk that cannot be captured using monomeric AVP .
In assays requiring prolonged receptor activation, such as long-term cAMP accumulation or prolonged intracellular calcium mobilization, the enhanced proteolytic stability of the dimer prevents the rapid signal decay typically seen with monomeric vasopressin. This makes it a highly reliable procurement choice for extended cell culture experiments where continuous ligand presence is required [1].
The high solubility and stability conferred by the TFA salt form make this compound an ideal positive control or reference pan-agonist in HTS campaigns. It ensures consistent stock concentrations and reproducible dose-response curves across multiple plates, minimizing the batch-to-batch variability often encountered with free-base peptide standards [2].